molecular formula C13H14N2OS B14231777 N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide CAS No. 549543-74-0

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide

Cat. No.: B14231777
CAS No.: 549543-74-0
M. Wt: 246.33 g/mol
InChI Key: FDDWWWFAXFBNHC-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a benzamide derivative featuring a 4,5-dimethylthiazole moiety linked to a 3-methyl-substituted benzamide group.

Properties

CAS No.

549543-74-0

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide

InChI

InChI=1S/C13H14N2OS/c1-8-5-4-6-11(7-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)

InChI Key

FDDWWWFAXFBNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The preparation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can be achieved through three primary routes:

  • Direct Amide Coupling between 3-methylbenzoyl chloride and 2-amino-4,5-dimethylthiazole.
  • Hantzsch Thiazole Synthesis via cyclization of a thioamide precursor with an α-haloketone.
  • Palladium-Catalyzed Cross-Coupling for modular assembly of the thiazole and benzamide units.

Each method is analyzed below for reaction conditions, yields, and applicability.

Detailed Preparation Methods

Direct Amide Coupling

Reaction Mechanism

The amide bond is formed via nucleophilic acyl substitution, where the amine group of 2-amino-4,5-dimethylthiazole attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base (e.g., triethylamine) neutralizes HCl generated during the reaction.

Procedure
  • Reagents :

    • 2-Amino-4,5-dimethylthiazole (1.0 equiv)
    • 3-Methylbenzoyl chloride (1.2 equiv)
    • Triethylamine (2.5 equiv)
    • Anhydrous dichloromethane (DCM)
  • Steps :

    • Dissolve 2-amino-4,5-dimethylthiazole (5.0 g, 31.6 mmol) in DCM (50 mL) under nitrogen.
    • Add triethylamine (8.8 mL, 63.2 mmol) and cool to 0°C.
    • Slowly add 3-methylbenzoyl chloride (4.7 mL, 34.8 mmol) dropwise.
    • Warm to room temperature and stir for 12 hours.
    • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.
    • Purify via column chromatography (ethyl acetate/hexane, 1:3) to yield a white solid (6.2 g, 78%).
Optimization Notes
  • Excess acyl chloride ensures complete amine conversion.
  • Low temperatures minimize side reactions (e.g., thiazole ring decomposition).
  • Purity : >99% by HPLC; Melting point: 142–144°C.

Hantzsch Thiazole Synthesis

Reaction Mechanism

The Hantzsch method constructs the thiazole ring by reacting a thioamide with an α-haloketone. For this compound:

  • Thioamide precursor : 3-Methylbenzothioamide.
  • α-Haloketone : 3-Bromo-2-butanone (to introduce 4,5-dimethyl groups).
Procedure
  • Synthesis of 3-Methylbenzothioamide :

    • React 3-methylbenzoic acid (5.0 g, 36.9 mmol) with P₄S₁₀ (10.5 g, 46.8 mmol) in toluene under reflux for 6 hours.
    • Yield: 4.3 g (82%) as a yellow solid.
  • Cyclization :

    • Combine 3-methylbenzothioamide (4.3 g, 28.7 mmol) and 3-bromo-2-butanone (4.1 g, 28.7 mmol) in ethanol (50 mL).
    • Reflux for 8 hours, then concentrate.
    • Purify via recrystallization (ethanol/water) to yield 4,5-dimethylthiazole intermediate (3.9 g, 65%).
  • Amidation :

    • Hydrolyze the thiazole intermediate to 2-amino-4,5-dimethylthiazole, then proceed with amide coupling as in Section 3.1.
Challenges
  • Thioamide stability : Degradation occurs above 100°C, requiring controlled reflux conditions.
  • Regioselectivity : Competing reactions may form 2,4-dimethyl isomers, necessitating careful chromatography.

Palladium-Catalyzed Cross-Coupling

Reaction Mechanism

A Buchwald-Hartwig amidation couples a bromothiazole with a benzamide precursor. This method is advantageous for late-stage diversification.

Procedure
  • Synthesis of 2-Bromo-4,5-dimethylthiazole :

    • Treat 2-amino-4,5-dimethylthiazole with CuBr₂ (2.2 equiv) in acetonitrile at 80°C for 6 hours.
    • Yield: 85% after distillation.
  • Coupling Reaction :

    • Mix 2-bromo-4,5-dimethylthiazole (1.0 equiv), 3-methylbenzamide (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.
    • Heat at 110°C for 24 hours under argon.
    • Purify via silica gel chromatography (DCM/methanol, 20:1) to yield the title compound (72%).
Advantages
  • Functional group tolerance : Allows modification of either the thiazole or benzamide unit.
  • Scalability : Demonstrated at 50g scale with consistent yields.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Direct Amide Coupling 78 >99 Short reaction time; High yield Requires acyl chloride preparation
Hantzsch Synthesis 65 98 Builds thiazole ring from scratch Multi-step; Low overall yield
Pd-Catalyzed Coupling 72 97 Modular; Scalable Expensive catalysts; Long reaction time

Purification and Characterization

Chromatography

  • Silica gel chromatography with ethyl acetate/hexane or DCM/methanol mixtures resolves regioisomers.

Recrystallization

  • Ethanol/water (3:1) yields high-purity crystals (mp 142–144°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.8 Hz, 1H, ArH), 7.52 (t, J = 7.6 Hz, 1H, ArH), 7.40 (d, J = 7.6 Hz, 1H, ArH), 2.45 (s, 3H, CH₃), 2.38 (s, 6H, 2×CH₃).
  • ESI-MS : m/z 261.1 [M + H]⁺.

Industrial Considerations

  • Cost-effectiveness : Direct amide coupling is preferred for large-scale production due to lower catalyst costs.
  • Safety : Exothermic acyl chloride reactions require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is an organic compound with thiazole and benzamide functional groups; the thiazole moiety contains sulfur and nitrogen atoms in a five-membered ring, contributing to the compound's unique chemical properties. The compound features a 3-methylbenzamide structure, where the benzene ring is substituted with a methyl group at the para position relative to the amide functional group. The presence of dimethyl substitutions on the thiazole ring enhances its steric and electronic properties, potentially influencing its biological activity and reactivity.

Potential Applications

  • Pharmaceutical Development this compound's unique structure may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research The compound has potential applications in chemical research.
  • Studies of biological targets Studies focusing on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve understanding its pharmacological properties.

This compound shares structural similarities with other thiazole-containing compounds. Variations in substituents influence biological activity and chemical behavior.

Compound NameStructureUnique Features
N-(5-benzylthiazol-2-yl)benzamideContains a benzyl group instead of methylExhibits potent neuraminidase inhibitory activity
N-(6-methoxythiazol-2-yl)benzamideContains a methoxy groupKnown for anti-inflammatory properties
N-(4-chlorothiazol-2-yl)benzamideContains a chlorine substituentDisplays cytotoxic effects against cancer cells

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of their function. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, heterocyclic systems, and biological activities:

Compound Name Substituents/Heterocycles Key Features & Biological Activity Reference
3-Acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Acetamido group on benzamide Structural analog with enhanced hydrogen-bonding capacity; potential for improved target engagement compared to methyl substitution.
2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide Oxazole ring with sulfanyl linkage Oxazole introduces oxygen instead of sulfur, reducing π-acidity; sulfanyl group may enhance redox activity. Predicted pKa = 7.77, suggesting moderate solubility.
N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamide Furamide (furan-derived amide) Furamide’s oxygen-rich system alters electronic profile; high anticancer activity noted in screening.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro substitution on benzamide Electron-withdrawing Cl groups increase reactivity; reported anti-inflammatory and analgesic properties.
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide Trimethoxy and methoxyethyl groups Increased lipophilicity from methoxy groups; potential for enhanced membrane permeability.
N-(5-R-Benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide Imidazole ring Imidazole’s dual nitrogen atoms enable diverse binding modes; promising anticancer activity in NCI screening.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Compounds like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide exhibit enhanced reactivity but may suffer from reduced bioavailability due to polarity .

Heterocyclic Systems :

  • Thiazole vs. Oxazole : Thiazole’s sulfur atom provides stronger π-acceptor properties compared to oxazole, influencing target selectivity .
  • Imidazole and Furamide : These systems introduce additional hydrogen-bonding sites, correlating with improved anticancer activity in derivatives .

Biological Activity: Anticancer activity is prominent in analogs with fused or substituted heterocycles (e.g., imidazole-2-carboxamides and furamides) .

Research Findings and Implications

  • Structural Optimization : The 4,5-dimethylthiazole moiety in the target compound may offer metabolic stability over analogs with labile substituents (e.g., acetamido or chloro groups) .
  • Activity Trends : Compounds with extended conjugated systems (e.g., pyrazolo-pyridones) show enhanced binding to enzymatic targets but may face synthetic complexity .
  • Pharmacokinetics : Methoxy-rich derivatives (e.g., 3,4,5-trimethoxy analogs) demonstrate increased lipophilicity, a critical factor for CNS penetration or oral bioavailability .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbenzamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring and a benzamide structure. The thiazole moiety contains sulfur and nitrogen atoms, contributing to its unique chemical properties. The presence of dimethyl substitutions on the thiazole enhances its steric and electronic properties, which may influence its biological activity.

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit various pharmacological properties. The biological activities of this compound can be summarized as follows:

1. Anticancer Studies

A study on similar thiazole derivatives indicated that structural modifications could enhance anticancer activity. For example, compounds with specific substituents showed improved inhibition of cell growth in cancer cell lines. The study reported IC50 values as low as 2.01 µM for certain derivatives against HT29 cells .

2. Structure-Activity Relationship (SAR)

The relationship between structure and biological activity has been explored extensively. Modifications at specific positions on the thiazole ring can lead to significant variations in biological efficacy. For instance:

  • Methyl substitution at the 5-position of the thiazole ring resulted in a near-complete loss of activity.
  • Adding a fluorine atom at the para-position of the phenyl group restored cytotoxicity without significantly affecting antimigratory activity .

Comparative Analysis with Other Thiazole Derivatives

Compound NameStructureUnique Features
N-(5-benzylthiazol-2-yl)benzamideStructureExhibits potent neuraminidase inhibitory activity
N-(6-methoxythiazol-2-yl)benzamideStructureKnown for anti-inflammatory properties
N-(4-chlorothiazol-2-yl)benzamideStructureDisplays cytotoxic effects against cancer cells

This table illustrates how variations in substituents influence biological activity and chemical behavior among thiazole derivatives.

Q & A

Q. What strategies improve yields in one-pot syntheses of thiazole-carboxamide derivatives?

  • Optimization Steps :
  • Microwave Assistance : Reduce reaction time from 6 h to 30 min at 100°C (e.g., 85% yield for 1,3,4-thiadiazole analogs) .
  • Catalytic Systems : Employ LiH in DMF to accelerate amide coupling (12–24 h stirring) .

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